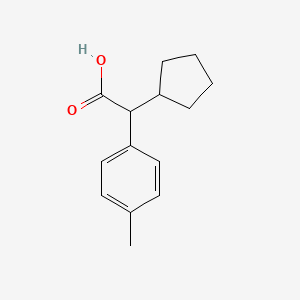
2-Cyclopentyl-2-(p-tolyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Cyclopentyl-2-(p-tolyl)acetic acid is an organic compound with the molecular formula C14H18O2 It is a derivative of acetic acid, where the hydrogen atoms are replaced by a cyclopentyl group and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-(p-tolyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with p-tolylacetic acid in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the efficient production of high-purity product.
化学反応の分析
Types of Reactions
2-Cyclopentyl-2-(p-tolyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of cyclopentanone or p-tolylacetic acid.
Reduction: Formation of cyclopentanol or p-tolylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
2-Cyclopentyl-2-(p-tolyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Cyclopentyl-2-(p-tolyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Cyclopentylacetic acid: Lacks the p-tolyl group, resulting in different chemical and physical properties.
p-Tolylacetic acid: Lacks the cyclopentyl group, leading to variations in reactivity and applications.
Cyclopentylmethylacetic acid: Similar structure but with a different substitution pattern, affecting its behavior in chemical reactions.
Uniqueness
2-Cyclopentyl-2-(p-tolyl)acetic acid is unique due to the presence of both cyclopentyl and p-tolyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and potential biological activities that are not achievable with simpler analogs.
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
2-cyclopentyl-2-(4-methylphenyl)acetic acid |
InChI |
InChI=1S/C14H18O2/c1-10-6-8-12(9-7-10)13(14(15)16)11-4-2-3-5-11/h6-9,11,13H,2-5H2,1H3,(H,15,16) |
InChIキー |
LBJYCOSMENQQQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2CCCC2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













